

Fonadelpar: A Selective PPARδ Agonist for Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fonadelpar (also known as SJP-0035) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist currently under investigation for its therapeutic potential in a range of metabolic and inflammatory conditions, including dyslipidemia, metabolic syndrome, and certain inflammatory diseases.[1] As a selective agonist, **fonadelpar** activates PPARδ, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses.[1] This technical guide provides a comprehensive overview of **fonadelpar**, detailing its mechanism of action, the underlying PPARδ signaling pathway, and methodologies for its preclinical evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PPARδ agonists and their therapeutic applications.

Introduction to Fonadelpar and PPAR δ

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The PPAR family consists of three isotypes: PPAR α , PPAR γ , and PPAR δ (also known as PPAR β). While all three PPARs are involved in lipid and glucose metabolism, they exhibit distinct tissue distribution and physiological roles.



Fonadelpar is a small molecule designed to selectively activate the PPAR δ isotype.[1] This selectivity is crucial for minimizing off-target effects that may be associated with the activation of PPAR α and PPAR γ . PPAR δ is ubiquitously expressed but has particularly high levels in the liver, skeletal muscle, and adipose tissue, making it a key regulator of systemic energy metabolism.[2][3] Activation of PPAR δ by an agonist like **fonadelpar** initiates a cascade of molecular events that ultimately leads to the transcription of genes involved in fatty acid oxidation, improved lipid profiles (such as decreased triglycerides and increased high-density lipoprotein cholesterol), and the suppression of inflammatory pathways.

Chemical Structure of Fonadelpar:

- IUPAC Name: 2-({3-[2-(2-isopropyl-4-(4-(trifluoromethyl)phenyl)thiazol-5-yl)ethyl]-5-methyl-1,2-benzoxazol-6-yl}oxy)acetic acid
- Molecular Formula: C25H23F3N2O4S
- Synonyms: SJP-0035, NPS-005

Quantitative Data

A critical aspect of characterizing a selective agonist like **fonadelpar** is to quantify its binding affinity, potency, and selectivity. Due to the proprietary nature of early-stage drug development, specific quantitative data for **fonadelpar**'s binding affinity (Ki) and half-maximal effective concentration (EC50) for PPAR δ , as well as its selectivity against PPAR α and PPAR γ , are not publicly available at this time. However, the following tables illustrate how such data are typically presented for a selective PPAR δ agonist.

Table 1: In Vitro Potency and Selectivity of Fonadelpar



Parameter	ΡΡΑΠδ	ΡΡΑΓα	PPARy
Binding Affinity (Ki, nM)	Data not available	Data not available	Data not available
Transactivation (EC50, nM)	Data not available	Data not available	Data not available
Selectivity (Fold vs. PPARδ)	-	Data not available	Data not available

Data would be obtained from in vitro binding and cellular transactivation assays.

Table 2: Preclinical In Vivo Efficacy of Fonadelpar in a Dyslipidemia Model

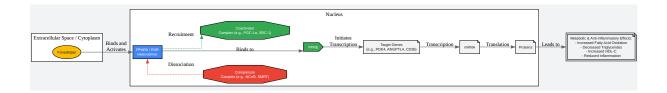
Animal Model	Treatment Group	Dose	Change in Triglyceride S	Change in HDL-C	Change in LDL-C
ApoE-/- Mouse	Vehicle Control	-	Baseline	Baseline	Baseline
Fonadelpar	e.g., 10 mg/kg/day	Data not available	Data not available	Data not available	
LDLR-/- Mouse	Vehicle Control	-	Baseline	Baseline	Baseline
Fonadelpar	e.g., 10 mg/kg/day	Data not available	Data not available	Data not available	

Data would be generated from in vivo studies in established mouse models of dyslipidemia and atherosclerosis.

Signaling Pathway of Fonadelpar

Fonadelpar exerts its effects by activating the PPAR δ signaling pathway. The following diagram illustrates the key steps in this pathway.





Click to download full resolution via product page

Caption: Fonadelpar-mediated PPARδ signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize selective PPAR δ agonists like **fonadelpar**.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of **fonadelpar** for the human PPAR δ ligand-binding domain (LBD).

Methodology:

- · Reagents:
 - Recombinant human PPARδ-LBD.
 - Radiolabeled PPARδ agonist (e.g., [3H]GW501516) as the tracer.
 - Scintillation proximity assay (SPA) beads coated with a capture antibody for the tagged PPARδ-LBD.



- Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
- Varying concentrations of fonadelpar.

Procedure:

- \circ In a microplate, combine the PPAR δ -LBD, radiolabeled tracer, and SPA beads in the assay buffer.
- Add varying concentrations of fonadelpar to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
- Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

- The amount of bound radioligand will decrease as the concentration of fonadelpar increases.
- The IC50 (the concentration of **fonadelpar** that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
- The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Objective: To measure the functional potency (EC50) of **fonadelpar** in activating PPAR δ -mediated gene transcription.

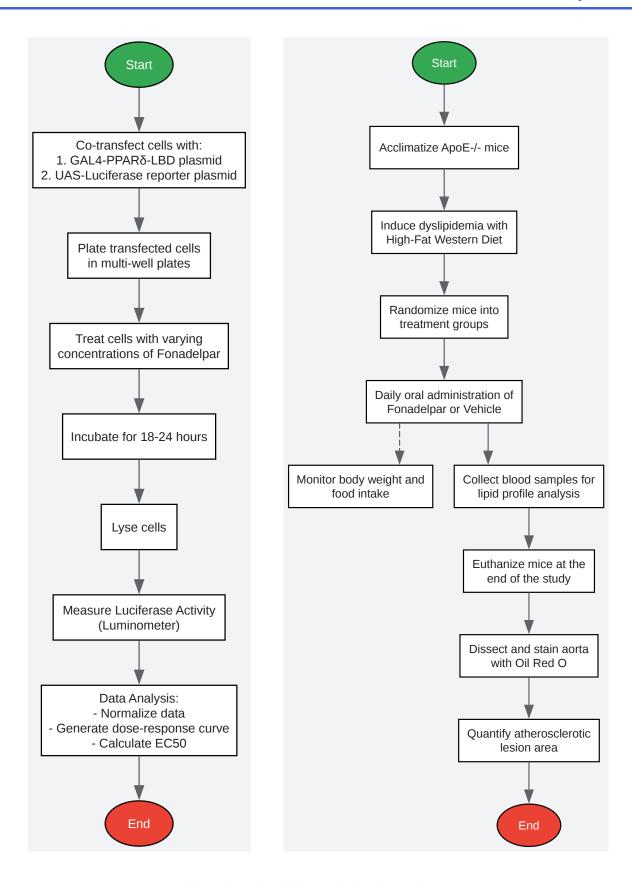
Methodology:

- Cell Culture and Transfection:
 - Use a suitable mammalian cell line (e.g., HEK293T or CV-1) that has low endogenous PPAR activity.
 - Co-transfect the cells with two plasmids:



- 1. An expression vector for a fusion protein containing the GAL4 DNA-binding domain and the human PPARδ-LBD.
- 2. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.
- Compound Treatment:
 - After transfection, plate the cells in a multi-well plate.
 - Treat the cells with varying concentrations of fonadelpar or a vehicle control.
 - Incubate the cells for a specified period (e.g., 18-24 hours).
- Luciferase Assay:
 - Lyse the cells and measure the firefly luciferase activity using a luminometer and a commercially available luciferase assay kit.
 - If a normalization plasmid was used, measure Renilla luciferase activity as well.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity.
 - Plot the normalized luciferase activity against the concentration of fonadelpar.
 - Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The PPARdelta agonist GW0742X reduces atherosclerosis in LDLR(-/-) mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Fonadelpar: A Selective PPARδ Agonist for Metabolic and Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673531#fonadelpar-as-a-selective-ppar-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





